molecular formula C8H5Cl2F3 B6292404 2,5-Dichloro-4-(trifluoromethyl)toluene CAS No. 115571-63-6

2,5-Dichloro-4-(trifluoromethyl)toluene

Cat. No.: B6292404
CAS No.: 115571-63-6
M. Wt: 229.02 g/mol
InChI Key: IONFPGSUSOWPDR-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(trifluoromethyl)toluene is a high-purity organic compound that serves as a critical synthetic intermediate in advanced chemical research and development. Its molecular structure, featuring both chlorine atoms and a trifluoromethyl group on a toluene backbone, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily utilized in the research and development of pharmaceuticals and agrochemicals. The presence of halogen atoms makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of new chemical entities. The trifluoromethyl group is of particular interest in medicinal chemistry, as its introduction into lead compounds is a well-established strategy to enhance metabolic stability, membrane permeability, and overall bioavailability . Researchers employ this reagent in the synthesis of heterocyclic compounds and other active ingredients, where the specific substitution pattern can be crucial for biological activity and for establishing structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment and is not classified as a drug or consumer product. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE), adhering to all local safety regulations.

Properties

IUPAC Name

1,4-dichloro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFPGSUSOWPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Trichloromethylation of 2,5-Dichlorotoluene

In a 500 mL four-neck flask equipped with agitation and temperature control, 2,5-dichlorotoluene undergoes electrophilic substitution using carbon tetrachloride (CCl₄) and aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 50–60°C for 2 hours, producing 2,5-dichloro-4-trichloromethyltoluene as a key intermediate.

Critical Parameters:

  • Molar ratio of AlCl₃ to substrate: 1.67:1

  • Solvent-to-substrate ratio (CCl₄): 6.7:1 by mass

  • Post-reaction hydrolysis with ice-water removes excess AlCl₃, yielding 77–85% crude product (GC purity).

Table 1: Friedel-Crafts Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature50–60°C<±2% variation
Catalyst Loading1.6–1.7 eq AlCl₃Linear increase
Reaction Time2–2.5 hoursPlateau after 2h

Post-hydrolysis, the organic phase undergoes alkaline washing (5% NaOH) and drying with anhydrous CaCl₂ before solvent removal under reduced pressure.

Hydrofluoric Acid-Mediated Fluorination

The trichloromethyl intermediate reacts with anhydrous hydrofluoric acid (HF) in a high-pressure reactor at 70–80°C under 0.8–1.2 MPa pressure. This exothermic reaction replaces chlorine atoms with fluorine via nucleophilic substitution, generating 2,5-dichloro-4-trifluoromethyltoluene.

Reaction Dynamics:

  • HF-to-substrate ratio: 5.8:1 by mass

  • Reaction completion indicated by cessation of HCl off-gassing (3–3.5 hours)

  • Crude product (75–83% purity) contaminated with 15–22% 2,5-dichloro-3-trifluoromethyltoluene isomer.

Separation Protocol:
Fractional distillation at reduced pressure exploits the 8°C boiling point difference between isomers (202°C vs. 194°C), achieving >99.6% purity at 98% recovery.

Catalytic Hydrogenation for Dechlorination

Pd/C (10% loading) catalyzes hydrogenolysis of residual chlorines under 0.8–1.2 MPa H₂ at 85–95°C in methanol. Triethylamine serves as an acid scavenger, preventing catalyst poisoning.

Performance Metrics:

  • Hydrogen uptake completes within 4–6 hours

  • Final product isolated via solvent stripping and vacuum distillation

  • Yield: 92–98% with >99% GC purity.

Table 2: Hydrogenation Process Variables

VariableEffect on Reaction Efficiency
H₂ Pressure >1.2 MPaMarginal yield improvement
Temperature >95°CIncreased side reactions
Catalyst Reuse5 cycles with <3% yield loss

Process Intensification and Yield Maximization

Industrial implementations employ continuous-flow reactors for the Friedel-Crafts stage, reducing batch cycle times by 40%. In-line GC monitoring enables real-time adjustment of HF feed rates during fluorination, minimizing isomer formation.

Economic Considerations:

  • Raw material costs dominated by HF (58%) and Pd/C (23%)

  • Waste stream treatment accounts for 15% of operating expenses

  • Overall process atom economy: 81%

Analytical Characterization and Quality Assurance

GC-MS and NMR (¹H/¹³C) confirm structural integrity. Key spectroscopic signatures include:

  • ¹⁹F NMR: -62.3 ppm (CF₃ quartet, J = 12.1 Hz)

  • GC retention time: 14.7 min (HP-5 column)

Specification limits for industrial-grade material require <0.1% isomer content and <50 ppm residual Pd.

Comparative Evaluation of Trifluoromethylation Strategies

While radical trifluoromethylation using CF₃SO₂Na enables direct functionalization, the HF-mediated route remains preferred for 2,5-dichloro-4-(trifluoromethyl)toluene due to:

  • Lower reagent costs ($12/kg vs. $310/kg for CF₃SO₂Na)

  • Higher functional group tolerance

  • Established infrastructure for HF handling

Chemical Reactions Analysis

2,5-Dichloro-4-(trifluoromethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-Dichloro-4-(trifluoromethyl)toluene with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Chlorfluazuron (C₂₀H₉Cl₃F₅N₃O₃)

  • Structure : Chlorfluazuron is a benzamide derivative with a pyridinyloxy-phenyl backbone. Key substituents include chlorine atoms at the 3,5-positions, a trifluoromethyl group on a pyridine ring, and a difluorobenzamide moiety .
  • Key Differences : Unlike the toluene core of the target compound, chlorfluazuron features a benzamide scaffold linked to a pyridine ring. The additional nitrogen atoms and amide group enhance hydrogen-bonding capacity, influencing its bioactivity.
  • Applications: Chlorfluazuron is a potent insect growth regulator, disrupting chitin synthesis in pests.

Lufenuron (C₁₇H₈Cl₂F₈N₂O₃)

  • Structure: Lufenuron, a benzoylurea insecticide, contains a 2-chloro-4-(trifluoromethyl)phenoxy group attached to a difluorobenzamide backbone .
  • Key Differences: The phenoxy group in Lufenuron introduces steric bulk and additional electronegativity, while the urea linkage (-NH-C(=O)-NH-) enhances binding affinity to insect-specific proteins.
  • Applications : Lufenuron is widely used in agriculture and veterinary medicine to control flea larvae and other pests. Its efficacy stems from its ability to inhibit chitin deposition, a mechanism enabled by its benzamide-urea hybrid structure .

3,5-Dichloro-4-(trifluoromethyl)toluene

  • Structure : This positional isomer of the target compound has chlorine substituents at the 3- and 5-positions instead of 2- and 5-.
  • Such positional variations can significantly impact solubility and metabolic stability.

2,4-Dichloro-5-(trifluoromethyl)toluene

  • Structure: Another positional isomer with chlorine at 2- and 4-positions.
  • Key Differences : The proximity of the 2-chloro and 4-CF₃ groups creates steric crowding, which may reduce synthetic accessibility compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Key Substituents Applications
2,5-Dichloro-4-(trifluoromethyl)toluene C₈H₅Cl₂F₃ Toluene 2-Cl, 5-Cl, 4-CF₃ Agrochemical intermediate
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ Benzamide-pyridinyl 3,5-Cl, pyridinyl-CF₃, difluorobenzamide Insect growth regulator
Lufenuron C₁₇H₈Cl₂F₈N₂O₃ Benzoylurea 2-Cl-4-CF₃ phenoxy, difluorobenzamide Insecticide, veterinary use
3,5-Dichloro-4-(trifluoromethyl)toluene C₈H₅Cl₂F₃ Toluene 3-Cl, 5-Cl, 4-CF₃ Research intermediate

Key Research Findings

Substituent Position Effects :

  • Chlorine at ortho positions (e.g., 2-Cl in the target compound) increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to meta-substituted analogs .
  • Trifluoromethyl groups enhance lipophilicity (log P), improving membrane permeability in agrochemical derivatives .

Synthetic Challenges :

  • The synthesis of 2,5-Dichloro-4-(trifluoromethyl)toluene likely involves regioselective chlorination of 4-(trifluoromethyl)toluene, requiring precise temperature control to avoid isomerization .

Biological Activity :

  • Benzamide derivatives (e.g., chlorfluazuron, Lufenuron) exhibit higher insecticidal activity than toluene-based analogs due to their ability to bind insect chitin synthase enzymes .

Q & A

Q. Table 1: Common Analytical Techniques for Structural Validation

TechniqueApplicationKey Observations
¹H NMRAromatic proton environmentδ 7.2–7.8 ppm (split peaks for Cl)
¹³C NMRCF₃ and Cl substitution effectsδ 110–125 ppm (CF₃), δ 135–140 (C-Cl)
X-rayMolecular conformationC–Cl bond length: 1.72–1.78 Å
GC-MSPurity and fragmentation patternsm/z 215.98 (M⁺)

Q. Table 2: Key Computational Parameters for Reactivity Prediction

ParameterValue/ModelRelevance
Basis Set6-311+G(d,p)Electron correlation accuracy
Solvent ModelPCM (ε = 4.8 for toluene)Solvation effects
Fukui Indexf⁻ > f⁺ at C-4Electrophilic attack site

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